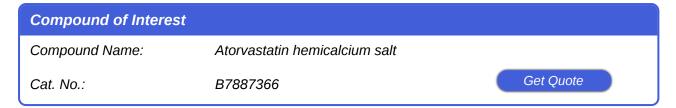


# Kilogram-Scale Synthesis of Atorvastatin Calcium: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

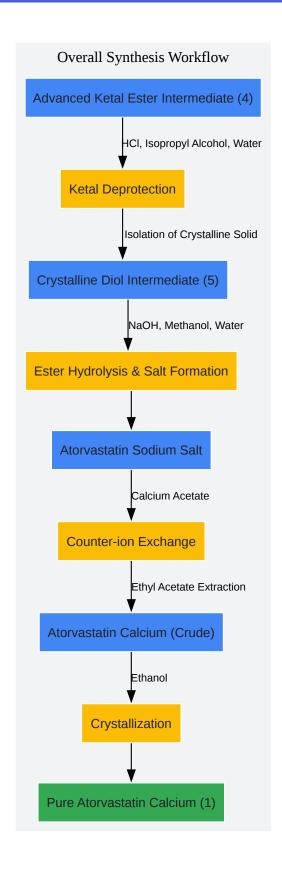
This document provides a detailed protocol for the kilogram-scale synthesis of Atorvastatin calcium, a widely used HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. The described methodology is based on an improved and scalable version of the Paal-Knorr condensation route, suitable for producing high-purity Atorvastatin calcium for research and development purposes.

# **Overview of the Synthetic Strategy**

The synthesis commences from a readily available advanced ketal ester intermediate, which is converted to Atorvastatin calcium in a three-step process involving ketal deprotection, ester hydrolysis, and counter-ion exchange. This route is noted for its high yields, operational simplicity, and scalability, making it an attractive option for producing kilogram quantities of the target compound.[1][2][3] The key improvements in this process include the isolation of a crystalline intermediate after the deprotection step and a streamlined extraction procedure for the final salt formation, ensuring a final product purity exceeding 99.5%.[1][2][3]

The overall synthetic workflow is depicted in the flowchart below:





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Caption: Flowchart of the kilogram-scale synthesis of Atorvastatin calcium.



The relationship between the key chemical intermediates in this synthetic pathway is illustrated in the following diagram:



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Caption: Key intermediates in the Atorvastatin calcium synthesis.

## **Experimental Protocols**

The following protocols are adapted for kilogram-scale synthesis. All operations should be conducted in a suitable reactor under controlled conditions by trained personnel.

### **Step 1: Ketal Deprotection to form Intermediate 5**

This step involves the acid-catalyzed removal of the isopropylidene protecting group to yield the crystalline diol intermediate.

- Materials and Equipment:
  - 100 L glass-lined reactor
  - tert-Butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-di-O-isopropylidene-heptanoate (Intermediate 4)
  - Isopropyl alcohol
  - Water
  - 36% Hydrochloric acid
  - Centrifuge



- Vacuum oven
- Procedure:
  - Charge the 100 L reactor with isopropyl alcohol (70 L) and water (17.5 L).[1]
  - Add Intermediate 4 (7.0 kg, 11.38 mol) to the solvent mixture.[1]
  - Sequentially add 36% hydrochloric acid (0.8 L, 9.3 mol).[1]
  - Heat the resulting suspension to 60°C with vigorous stirring and maintain this temperature for 1 hour.[1]
  - Cool the solution to 5°C and stir for an additional 30 minutes to facilitate precipitation.
  - Isolate the precipitated solid by centrifugation.
  - Wash the solid with water (10 L).[1]
  - Dry the resulting solid at 50°C under vacuum (0.3 bar) for 18 hours to yield Intermediate 5.
     [1]

### **Step 2: Ester Hydrolysis and Salt Formation**

This step involves the hydrolysis of the tert-butyl ester followed by the formation of the sodium salt of Atorvastatin.

- Materials and Equipment:
  - 100 L reaction vessel
  - Intermediate 5
  - Methanol
  - Water
  - Sodium hydroxide



- Ethyl acetate
- Rotary evaporator or equivalent for distillation
- Procedure:
  - In the 100 L reaction vessel, prepare a solution of sodium hydroxide (0.47 kg, 11.78 mol)
     in methanol (50 L) and water (13 L).[1]
  - Add Intermediate 5 (6.3 kg, 10.25 mol) to the solution under vigorous stirring.
  - Raise the reaction temperature to 40°C and maintain for 30 minutes. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).[1]
  - Upon completion, distill off the methanol under reduced pressure (approximately 40 L).[1]
  - To the residue, add water (30 L) and ethyl acetate (15 L) and stir the biphasic mixture for 30 minutes.[1]
  - Separate the ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

## **Step 3: Counter-ion Exchange and Purification**

The final step involves the conversion of the sodium salt to the hemi-calcium salt and subsequent purification by crystallization.

- Materials and Equipment:
  - Reaction vessel
  - Atorvastatin sodium salt solution from the previous step
  - Calcium acetate
  - Ethyl acetate
  - 96% v/v Ethyl alcohol



- Centrifuge
- Vacuum oven
- Procedure:
  - To the aqueous solution of the Atorvastatin sodium salt, add calcium acetate to form the hemi-calcium salt, which can be extracted with ethyl acetate.
  - After stirring for 40 minutes, separate the layers and discard the bottom aqueous layer.
  - Wash the organic layer twice with a water-methanol mixture (95:5 v/v).[1]
  - Evaporate the organic layer under reduced pressure.[1]
  - To the residue, add 96% v/v ethyl alcohol (42 L) and reflux the mixture for 1 hour, during which precipitation will be observed.[1]
  - Cool the resulting suspension to 20°C over 3 hours.[1]
  - Isolate the product by centrifugation.
  - Wash the product with 96% v/v ethanol (6 L).[1]
  - Dry the final product at 40°C under vacuum (0.2 bar) for 12 hours to provide pure Atorvastatin calcium.[1]

# **Quantitative Data Summary**

The following tables summarize the quantitative data for the kilogram-scale synthesis of Atorvastatin calcium.

Table 1: Reaction Stoichiometry and Yields



Step	Starting Material	Reagents	Product	Starting Quantity (kg)	Product Quantity (kg)	Yield (%)
1	Intermediat e 4	Isopropyl alcohol, Water, HCI	Intermediat e 5	7.0	6.3	96
2 & 3	Intermediat e 5	NaOH, Methanol, Water, Calcium Acetate, Ethanol	Atorvastati n Calcium	6.3	4.66	78.7 (over two steps)

Table 2: Product Purity

Product	Purity (%)	Analytical Method
Intermediate 5	>99	TLC
Atorvastatin Calcium (Final Product)	99.9	Not specified, likely HPLC

Table 3: Solvent and Reagent Quantities per kg of Final Product



Reagent/Solvent	Quantity per kg of Atorvastatin Calcium		
Isopropyl alcohol	~15.0 L		
Water	~12.3 L		
36% Hydrochloric acid	~0.17 L		
Methanol	~10.7 L		
Sodium hydroxide	~0.10 kg		
Ethyl acetate	~3.2 L		
96% Ethyl alcohol	~10.3 L		

Note: These values are calculated based on the provided protocol for a 4.66 kg batch of the final product.

#### Conclusion

The described protocol provides a robust and scalable method for the synthesis of kilogram quantities of high-purity Atorvastatin calcium.[1][2][3] This procedure is well-suited for research and development environments where a reliable supply of this active pharmaceutical ingredient is required. The operational simplicity and high yields make it an efficient and cost-effective synthetic route.[2]

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